![molecular formula C20H20N2O4S2 B2742821 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898434-21-4](/img/structure/B2742821.png)
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been developed for research purposes. It has been found to have potential applications in the field of neuroscience, particularly in the study of ion channels and their role in various physiological processes.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research indicates that N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, exhibit significant potency in vitro. These compounds have been evaluated for their cardiac electrophysiological activity, indicating potential applications in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Anticancer Evaluation
Derivatives of thiazolylphenyl benzamides have been designed and synthesized for anticancer activity evaluation against various cancer cell lines, showing moderate to excellent activity. This highlights the compound's potential application in oncology research, particularly in the development of new anticancer drugs (Ravinaik et al., 2021).
Carbonic Anhydrase Inhibitors
The synthesis of metal complexes of heterocyclic sulfonamide, which includes compounds structurally related to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, has been investigated for their carbonic anhydrase inhibitory properties. These findings suggest applications in developing inhibitors for conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).
Antimicrobial Agents
The synthesis and characterization of thiazole derivatives as antimicrobial agents have been explored. These studies demonstrate the potential for developing new antimicrobial drugs, underscoring the importance of thiazolyl benzamides in combating bacterial and fungal infections (Bikobo et al., 2017).
COVID-19 Drug Applications
Research into the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity has extended to evaluating their potential as COVID-19 drugs. This includes computational calculations and molecular docking studies, illustrating the broader applicability of these compounds in addressing emerging global health challenges (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-26-16-10-8-14(9-11-16)18-13-27-20(21-18)22-19(23)15-6-5-7-17(12-15)28(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZDUAMXHZDQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.